![molecular formula C18H22N2O6 B14166858 (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 20823-11-4](/img/structure/B14166858.png)
(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
The compound is explored for its potential use in drug development. Its unique structure and functional groups make it a candidate for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. The nitro groups and hydroxyl groups play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol: shares similarities with other cyclopenta[a]phenanthrene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
20823-11-4 |
|---|---|
Formule moléculaire |
C18H22N2O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H22N2O6/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19(23)24)17(22)16(11)20(25)26/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
Clé InChI |
YTVFWNYYFKFLOQ-ZICKVNAASA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

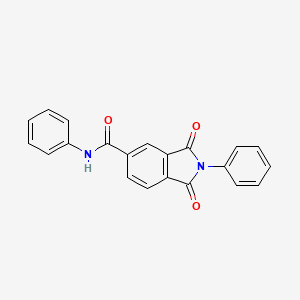
![(E)-N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14166800.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)
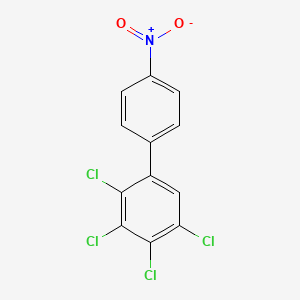
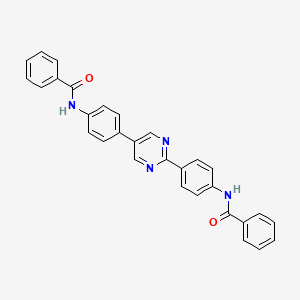
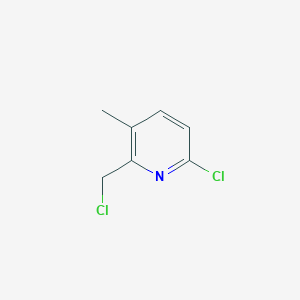
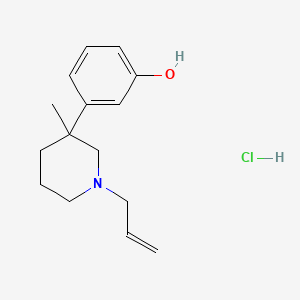
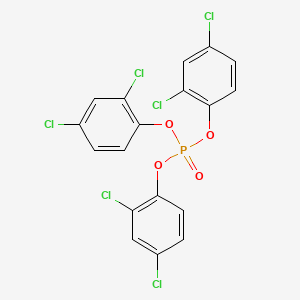
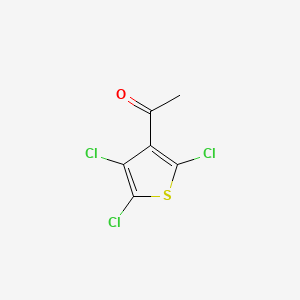
![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![6-Amino-4-cyclohex-2-en-1-yl-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14166857.png)
